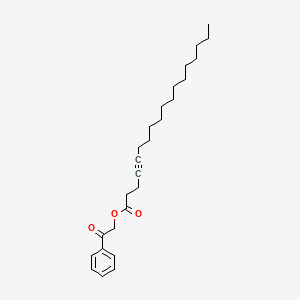
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide is an organic compound that belongs to the class of amides This compound features both an acetyloxy group and a but-2-en-1-yl group attached to the nitrogen atom of the pent-4-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pent-4-enamide Backbone: This can be synthesized by reacting pent-4-enoic acid with an appropriate amine under dehydrating conditions.
Introduction of the But-2-en-1-yl Group: This step involves the alkylation of the amide nitrogen with a but-2-en-1-yl halide in the presence of a base.
Acetylation: The final step is the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the but-2-en-1-yl and pent-4-enamide groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated amides.
Substitution: Amides with different functional groups replacing the acetyloxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and metabolic pathways.
Medicine: As a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: As an intermediate in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism by which N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Pathway Involvement: The compound may affect various biochemical pathways, leading to changes in cellular function and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Acetyloxy)-N-(but-2-en-1-yl)butanamide: Similar structure but with a butanamide backbone.
N-(Acetyloxy)-N-(prop-2-en-1-yl)pent-4-enamide: Similar structure but with a prop-2-en-1-yl group.
N-(Acetyloxy)-N-(but-2-en-1-yl)hex-4-enamide: Similar structure but with a hex-4-enamide backbone.
Uniqueness
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
87842-84-0 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
[but-2-enyl(pent-4-enoyl)amino] acetate |
InChI |
InChI=1S/C11H17NO3/c1-4-6-8-11(14)12(9-7-5-2)15-10(3)13/h4-5,7H,1,6,8-9H2,2-3H3 |
InChI-Schlüssel |
JSHIOLXGOOGMTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCN(C(=O)CCC=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


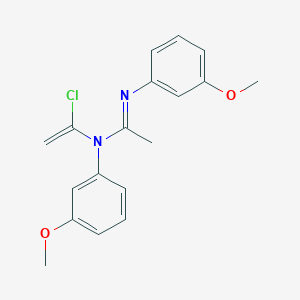
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)

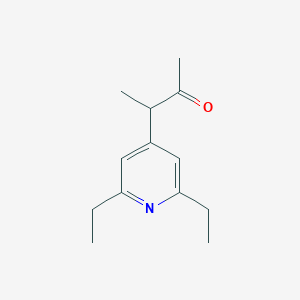
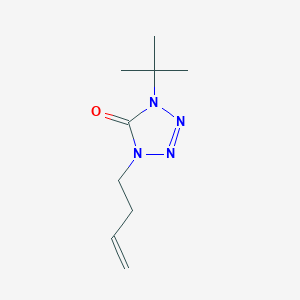
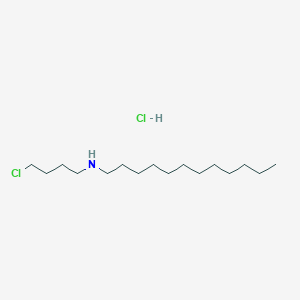
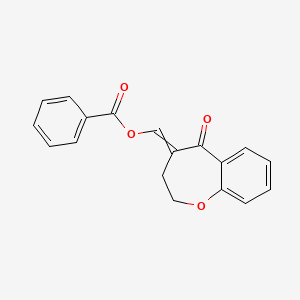
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
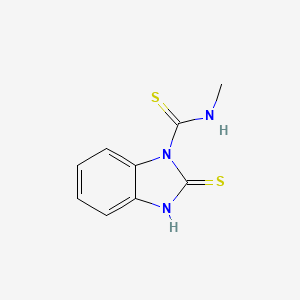
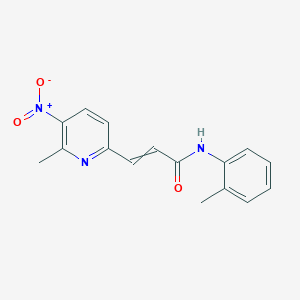
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
